3-Methylpentanoic acid (CAS 105-43-1) is a branched-chain short-chain fatty acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwcGw3-lO9FQd00Shm068h1mGXCK5fxXxB-8Xdym0Q_u0ecUfe8oritG9ndYmlKxemR9hTSpJLExAGQyInNo6mDjid0eGKuknPat1w0QShj8kToD2kXpBL-t0tto0MhJZ1D7NCcZWbYAo-5KOa-dmu88Teec_VxFG1ZA%3D%3D)] Unlike its linear analog, pentanoic acid (valeric acid), the methyl group at the C-3 position introduces specific steric and physicochemical properties. This structural feature is critical in applications where precise molecular shape and reactivity are required, such as in the synthesis of specialty esters for flavors and fragrances, or as a building block in pharmaceutical and agrochemical manufacturing.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwcGw3-lO9FQd00Shm068h1mGXCK5fxXxB-8Xdym0Q_u0ecUfe8oritG9ndYmlKxemR9hTSpJLExAGQyInNo6mDjid0eGKuknPat1w0QShj8kToD2kXpBL-t0tto0MhJZ1D7NCcZWbYAo-5KOa-dmu88Teec_VxFG1ZA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8nQG4mHcpWxGhDkQhWPvQT8QOmksaD29oQGIxBgylZWfnQPHxh4FFnpHBblD6yWgs0rVjrP8A_F28dBbM7c3qqpDk5Qmk5UpE7AUlTMURvYUws_n2iVPXTeSMZ7mRP-xm)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7DyPDxGt6Yrj-bGXZZHCW35N3M_3uPUhVrzaOqJhx7C4JZS5yk4_WQOHH0GvRjpuvVk3GJf3QIVUn9O622iWMwsd4HxUc7kjBOcI95BNikgUi3-DS57CeuQJ_JNMOHMnMWPJ_2WAzKMfhE_PHi2Nfq1YCJFKeon_FtIGbNwE%3D)] Its physical properties, such as boiling point and solubility, also differ from those of straight-chain acids, impacting process parameters and handling.
Substituting 3-Methylpentanoic acid with its linear analog, pentanoic acid, or other isomers like 4-methylpentanoic acid, is often unviable. The specific location of the methyl group at the C-3 position imparts a unique sensory profile, distinct from the more 'goaty' character of hexanoic acid or the simple 'sweaty' notes of isovaleric acid.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXwDIC30UuOUmQKQ5svawMNyROXcrXRC0_NOAcCcwd6TuxCIJaGG1jaOUasZ3qh3UGRcJvSyMGGiAsKAtx-OH56-cBLOaIs1BVUu0EvdubCBTWwJ-u5DUPBiZo9nO3TXvozy3H13RaTBt29Ah48oQkavpuB3vlz4VaAaNdWSxKp-ni685KclnjmuBfql1cV8Oq7K335lJ20vvnDXRZKVxCIerI2K4h46ZJ5TpCoR2h6KcBUbyjaBxq0NmSCUFOiHDCKXO_SYKpbRgHaBZMDG8rZI5DB1oySqVWfgdgtPyVIRUC15Lvnj5EyjRpKQgig3sBcWXTuyLEd7ZJOaY-J2yITCERSLLrrIvcV1ggK-qA)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTlsA_0NZWhgv88NK9QqQjSO0RdC1WUGLdsNJSVQQb7vFtu7eZwtOvMngR8ccybRak9VxSbLnE9jSlAkKyW6dV1gQ0j7XqqxVFmY_ADBgJqqe4A39atbwrrj4qLvcRRaK3Wa9dSVT4aoVSYX5sl9QIyZ0%3D)] This structural difference also influences reactivity and physical properties; for instance, branching affects melting points and molecular packing, which is critical in applications like lubricant synthesis where fluidity and thermal stability are key.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG97_wxX7hmetNK3nPMYNJ457sSlKlba2gYnn6uO7iotoRrERycRYqbNXS0fCg36-TUuVgqOzpsU1BAVcpdBjDGir-yXAIsm_xjqQmIm0VhupMbVveydulQYtDNY9_XkzigZYCW6g%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVlVApqjWFTM24e-CYgUiVnxc59X1SbgRCeK3_1OC6OjvtZ7RSb6S7c3lkpjBMuRDQ1N0L2uB-GkBj_VO7jyJTMgPSvCpS3sepxqDyJldm-_QvFI2TtKcjgb6AMBNoZNzLSXSOZ-SiqlVw-CUrDA%3D%3D)] In targeted synthesis, using an incorrect isomer can lead to lower yields or the formation of undesired byproducts, making precise isomer selection a critical procurement decision.
3-Methylpentanoic acid provides a distinct flavor and odor profile crucial for specific formulations. It is described as having a sour, herbaceous, and slightly green odor, with cheesy and fruity notes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwcGw3-lO9FQd00Shm068h1mGXCK5fxXxB-8Xdym0Q_u0ecUfe8oritG9ndYmlKxemR9hTSpJLExAGQyInNo6mDjid0eGKuknPat1w0QShj8kToD2kXpBL-t0tto0MhJZ1D7NCcZWbYAo-5KOa-dmu88Teec_VxFG1ZA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTlsA_0NZWhgv88NK9QqQjSO0RdC1WUGLdsNJSVQQb7vFtu7eZwtOvMngR8ccybRak9VxSbLnE9jSlAkKyW6dV1gQ0j7XqqxVFmY_ADBgJqqe4A39atbwrrj4qLvcRRaK3Wa9dSVT4aoVSYX5sl9QIyZ0%3D)] This contrasts with the sharper, more 'goaty' character of its higher homolog, hexanoic acid, and the more pungent, 'sweaty' notes of isovaleric acid (3-methylbutanoic acid).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXwDIC30UuOUmQKQ5svawMNyROXcrXRC0_NOAcCcwd6TuxCIJaGG1jaOUasZ3qh3UGRcJvSyMGGiAsKAtx-OH56-cBLOaIs1BVUu0EvdubCBTWwJ-u5DUPBiZo9nO3TXvozy3H13RaTBt29Ah48oQkavpuB3vlz4VaAaNdWSxKp-ni685KclnjmuBfql1cV8Oq7K335lJ20vvnDXRZKVxCIerI2K4h46ZJ5TpCoR2h6KcBUbyjaBxq0NmSCUFOiHDCKXO_SYKpbRgHaBZMDG8rZI5DB1oySqVWfgdgtPyVIRUC15Lvnj5EyjRpKQgig3sBcWXTuyLEd7ZJOaY-J2yITCERSLLrrIvcV1ggK-qA)] This nuanced profile makes it a non-interchangeable component for creating specific aged cheese flavors like cheddar, parmesan, and romano.
| Evidence Dimension | Odor/Flavor Profile Description |
| Target Compound Data | Sour, herbaceous, green, with fruity and cheesy notes |
| Comparator Or Baseline | Hexanoic acid: Pungent, fatty, cheesy, 'goaty'. Isovaleric acid: Pungent, cheesy, 'sweaty'. |
| Quantified Difference | Qualitatively distinct sensory notes (herbaceous/fruity vs. goaty/sweaty) |
| Conditions | Sensory evaluation by flavor chemists. |
For flavor and fragrance applications, specific sensory notes are critical; substitution with a close analog would result in a completely different and unintended final product profile.
The physical properties of 3-Methylpentanoic acid are distinct from its linear C5 and C6 analogs, which is a key consideration for process design, purification, and handling. Its boiling point is approximately 197 °C, which is higher than that of the linear C5 acid, pentanoic acid (186 °C), but lower than the linear C6 acid, hexanoic acid (205 °C).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFki15ELeelVCwdFajT2WiNHhMehyESZeK0G7tr1d438OpVIf90LwMSVuyrXCUb1b3bD3hpk_WlvJvrQkLSk7mrGhPnraZKGnF_hCYor-KRGCYFijDiX2Z4rDnFtTw-mj1O9Ll1-I9onZ-_beYK-uK3dXfGBNdcKj0GVQNH3SY54TMXMi-SAueCHj5-4nnEbLM6ELuGByxtB6kzgc11ry26PpvoYBHknyinuWPvrAeRjTMzX1NdkSEo)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTrdqmc5UZnLtkVYOoQZG0OCaUvBD8PKLiLUmOEksgkbMb3hoJUU6hYs46IFx3lALKlttsVxeSXRmDTLOD9ZIxmdxiFz4fI0WJMC7qR-_dmiwyGqZ44j-e6udWoAG9knxDrETdLWHK4GFBRg%3D%3D)] This intermediate volatility can be advantageous for processes requiring precise temperature control for separation or reaction. Furthermore, branched-chain acids like 3-methylpentanoic acid generally exhibit lower melting points compared to their straight-chain counterparts, which can improve low-temperature fluidity in formulations such as lubricants.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG97_wxX7hmetNK3nPMYNJ457sSlKlba2gYnn6uO7iotoRrERycRYqbNXS0fCg36-TUuVgqOzpsU1BAVcpdBjDGir-yXAIsm_xjqQmIm0VhupMbVveydulQYtDNY9_XkzigZYCW6g%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVlVApqjWFTM24e-CYgUiVnxc59X1SbgRCeK3_1OC6OjvtZ7RSb6S7c3lkpjBMuRDQ1N0L2uB-GkBj_VO7jyJTMgPSvCpS3sepxqDyJldm-_QvFI2TtKcjgb6AMBNoZNzLSXSOZ-SiqlVw-CUrDA%3D%3D)]
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 197 °C |
| Comparator Or Baseline | Pentanoic Acid (Valeric acid): 186 °C. Hexanoic Acid: 205 °C. |
| Quantified Difference | +11 °C vs. Pentanoic Acid; -8 °C vs. Hexanoic Acid |
| Conditions | Standard atmospheric pressure. |
Selecting this compound provides a specific volatility profile that is not interchangeable with its linear analogs, enabling better process control, purification, and performance in temperature-sensitive applications.
As a branched carboxylic acid, 3-Methylpentanoic acid serves as a crucial precursor for synthesizing specialty chemicals where molecular structure dictates function.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7DyPDxGt6Yrj-bGXZZHCW35N3M_3uPUhVrzaOqJhx7C4JZS5yk4_WQOHH0GvRjpuvVk3GJf3QIVUn9O622iWMwsd4HxUc7kjBOcI95BNikgUi3-DS57CeuQJ_JNMOHMnMWPJ_2WAzKMfhE_PHi2Nfq1YCJFKeon_FtIGbNwE%3D)] In esterification reactions, the steric hindrance provided by the methyl group at the C-3 position can influence reaction kinetics compared to linear acids like pentanoic acid or more hindered isomers like 2-methylpentanoic acid. This allows for controlled synthesis of esters used in flavors, fragrances, and polyol ester-based lubricants.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENKO-pI2vXjKCAVdzhWUlyd_978N0BW_BPMh593vqp-3kc-Fh8jrToX9dhxtpco6sHzf_CNzKRC3PzUs-n9UTIlXFssn_Y70uXADrvLT3dfd4G3Ufxfsao0QHqJcmkxvYl0d6Y-fqF-5Akzv_20uOtRApWYIwYHxs9qYlk4BcV1e780qiQ1gaKz-kalfL6gS0zsHk08bSgon_frBrn7xAjfhaqm3tdtdGlUrkxuI-GF4ZRyZTgj1TUdXiuOA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGInVnigHk8COyP3dttPSB5GQUz4lizxAu8BulbegqoorE0UsinQrCCFZ9YAiBqUhujovH6qdD2bMbq1FqObbHnfbZMi9_aC9_UZCWwBFnXTTpUop7jKOA05hJNEZXIqztBCnf1mhOw-7-RFiaW)] The reactivity of the carboxyl group is well-suited for standard transformations into esters, amides, and other derivatives, but the unique branched alkyl chain is what defines the properties of the final product.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGSm_M8eAtEZqmpSxC3q977lvJCq1XHg3blw0FyozyChsQsC-E9dbERGD2Q3yKtZFd3fDylNGxso0BUKaULP_ZTLfZxNcC24-a4eHGGXpQyMihichmWF6-_pSI7ix6NdTh0cz1_INgff9VVMsx47KodPvkMHrmNfo_jUakcu3Fs6wKs308ObkcEyGkPm5lgMfPhk8GxdSqIbJ0L9AiDA89cmmHnOf7MHEhQqG7qQ%3D%3D)]
| Evidence Dimension | Reactivity and Product Properties |
| Target Compound Data | Moderate steric hindrance from C-3 methyl group influences reaction rates and confers unique properties (e.g., thermal stability, fluidity) to derivative esters. |
| Comparator Or Baseline | Linear acids (e.g., pentanoic acid) lack steric hindrance, leading to different reaction kinetics and product properties. C-2 substituted isomers have greater steric hindrance, potentially slowing reactions. |
| Quantified Difference | Structural difference dictates performance of downstream products like lubricants and flavors. |
| Conditions | Standard esterification or amidation synthesis conditions. |
This specific isomer is required when the final product's performance (e.g., thermal stability in a lubricant, specific note in a fragrance) depends directly on the branched structure originating from the acid precursor.
The compound's characteristic herbaceous, cheesy, and fruity notes make it a targeted choice for building complex flavor profiles, particularly for aged cheeses like parmesan and romano, where it contributes essential character notes that linear or other branched-chain acids cannot replicate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTlsA_0NZWhgv88NK9QqQjSO0RdC1WUGLdsNJSVQQb7vFtu7eZwtOvMngR8ccybRak9VxSbLnE9jSlAkKyW6dV1gQ0j7XqqxVFmY_ADBgJqqe4A39atbwrrj4qLvcRRaK3Wa9dSVT4aoVSYX5sl9QIyZ0%3D)]
Used as a key building block for polyol esters in synthetic lubricants. The branched structure of 3-methylpentanoic acid imparts desirable properties such as thermal stability and low-temperature fluidity to the final lubricant, a performance advantage not achievable with straight-chain acid precursors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVlVApqjWFTM24e-CYgUiVnxc59X1SbgRCeK3_1OC6OjvtZ7RSb6S7c3lkpjBMuRDQ1N0L2uB-GkBj_VO7jyJTMgPSvCpS3sepxqDyJldm-_QvFI2TtKcjgb6AMBNoZNzLSXSOZ-SiqlVw-CUrDA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENKO-pI2vXjKCAVdzhWUlyd_978N0BW_BPMh593vqp-3kc-Fh8jrToX9dhxtpco6sHzf_CNzKRC3PzUs-n9UTIlXFssn_Y70uXADrvLT3dfd4G3Ufxfsao0QHqJcmkxvYl0d6Y-fqF-5Akzv_20uOtRApWYIwYHxs9qYlk4BcV1e780qiQ1gaKz-kalfL6gS0zsHk08bSgon_frBrn7xAjfhaqm3tdtdGlUrkxuI-GF4ZRyZTgj1TUdXiuOA%3D%3D)]
In multi-step organic synthesis, the specific isomeric structure of 3-methylpentanoic acid can be essential for building a target molecule's carbon skeleton. Its defined stereochemistry and reactivity make it a valuable starting material where isomeric purity is critical for the final product's biological activity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8nQG4mHcpWxGhDkQhWPvQT8QOmksaD29oQGIxBgylZWfnQPHxh4FFnpHBblD6yWgs0rVjrP8A_F28dBbM7c3qqpDk5Qmk5UpE7AUlTMURvYUws_n2iVPXTeSMZ7mRP-xm)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqDD1SYalgEWUPpDao2IEGPjKgxJNkk5VSArVNwpuoKJOHuToN5XrsrmDO_E4sAPsjuUqPms6slSxP2vLLUlh-IJYI-QhL1MW1p9LHxi-geip7Kw-tHIiKVOYIlf_PnsmPsMwzjyAbygI%3D)]
Corrosive